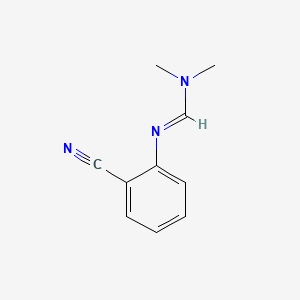

N'-(2-氰基苯基)-N,N-二甲基甲脒

描述

N'-(2-Cyanophenyl)-N,N-dimethylformamidine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

The exact mass of the compound N'-(2-Cyanophenyl)-N,N-dimethylformamidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N'-(2-Cyanophenyl)-N,N-dimethylformamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-Cyanophenyl)-N,N-dimethylformamidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

该化合物已被评估其在抗癌治疗中的潜力。 N'-(2-氰基苯基)-N,N-二甲基甲脒的衍生物已显示出对MCF-7和A-549等癌细胞系的抑制活性 。这表明该化合物及其衍生物可能在开发新型抗癌药物方面具有价值。

分子对接研究

已对该化合物衍生物进行分子对接研究,以了解其与生物靶标的相互作用。 例如,与人拓扑异构酶II的对接分析表明,某些衍生物非常适合活性位点口袋,表明其在药物开发方面具有巨大潜力 。

稠合喹唑啉的合成

该化合物是一步合成稠合喹唑啉的前体,喹唑啉是药物化学中重要的杂环化合物。 这些合成有助于开发具有广泛生物效应的新型药物 。

新型药效团的开发

研究表明,将两种药效团组合成一种形式可能是一种有效的药物化学方法。 N'-(2-氰基苯基)-N,N-二甲基甲脒衍生物正在被探索,以加速发现用于治疗炎症和癌症等疾病的高效新型化合物 。

杂环化合物合成的中间体

该化合物用作合成各种杂环化合物的中间体。 这些化合物在药物设计和开发中至关重要,突出了该化合物在合成有机化学中的重要性 。

合成方法中的亲电试剂

N'-(2-氰基苯基)-N,N-二甲基甲脒在经济环保的合成方法中充当三官能亲电试剂。 它在一步合成中的作用突出了其在高效创建复杂分子方面的效用 。

作用机制

Target of Action

Similar compounds, such as quinazoline derivatives, have been found to interact with a variety of targets, including various receptors and enzymes .

Mode of Action

It’s known that similar compounds can inhibit neuronal excitation in the central nervous system .

Biochemical Pathways

Related compounds have been found to impact a variety of biological pathways, including those involved in inflammation, cancer, and various physiological activities .

Pharmacokinetics

A compound with a similar structure has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Related compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .

生化分析

Biochemical Properties

N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves the inhibition of the enzyme’s activity, which can lead to the suppression of cancer cell proliferation . Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

N’-(2-Cyanophenyl)-N,N-dimethylformamidine affects various types of cells and cellular processes. In cancer cells, it has been found to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis . This compound also impacts cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, thereby slowing down the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of N’-(2-Cyanophenyl)-N,N-dimethylformamidine involves its binding interactions with biomolecules. It inhibits the activity of human topoisomerase II by fitting into the enzyme’s active site pocket, thereby preventing the enzyme from performing its function . This inhibition leads to the accumulation of DNA breaks, triggering cell death. Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine can modulate the activity of other enzymes and proteins, resulting in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to the compound can lead to its gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

N’-(2-Cyanophenyl)-N,N-dimethylformamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular energy production and metabolic balance.

Transport and Distribution

Within cells and tissues, N’-(2-Cyanophenyl)-N,N-dimethylformamidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine can accumulate in certain cellular compartments, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, exerting its inhibitory effects on DNA replication and cell division. This subcellular targeting enhances the compound’s specificity and efficacy in biochemical applications.

生物活性

N'-(2-Cyanophenyl)-N,N-dimethylformamidine, with the molecular formula and a molecular weight of 173.21 g/mol, is a compound of significant interest in biochemical research due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

N'-(2-Cyanophenyl)-N,N-dimethylformamidine exhibits notable biochemical properties, particularly in its interaction with enzymes and cellular processes:

- Enzyme Interaction : The compound binds to human topoisomerase II, an enzyme pivotal for DNA replication and cell division. This interaction inhibits the enzyme's activity, thereby affecting cancer cell proliferation and inducing apoptosis.

- Cellular Effects : In vitro studies show that N'-(2-Cyanophenyl)-N,N-dimethylformamidine significantly inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The compound induces apoptosis in a dose-dependent manner, demonstrating its potential as an anticancer agent .

The molecular mechanism through which N'-(2-Cyanophenyl)-N,N-dimethylformamidine exerts its biological effects involves several key processes:

- Binding Mechanism : The compound fits into the active site pocket of human topoisomerase II, blocking its function and preventing DNA replication.

- Apoptosis Induction : Flow cytometry analyses reveal that treatment with the compound leads to increased activation of caspases 3 and 9, which are crucial for the apoptotic pathway. This suggests that the compound's mechanism includes the promotion of programmed cell death in cancerous cells .

3. Dosage Effects in Animal Models

Research indicates that the effects of N'-(2-Cyanophenyl)-N,N-dimethylformamidine vary with dosage:

- Low Doses : At lower concentrations, the compound demonstrates significant anticancer activity without severe toxicity.

- Higher Doses : Increased dosages may lead to enhanced effects but also raise concerns regarding potential toxicity.

4. Metabolic Pathways and Transport

The compound is involved in various metabolic pathways, influencing cellular metabolism:

- Metabolic Interaction : It alters the activity of key enzymes involved in glycolysis and the citric acid cycle, impacting metabolic flux within cells.

- Transport Mechanisms : N'-(2-Cyanophenyl)-N,N-dimethylformamidine is transported across cellular membranes via specific transporters and binding proteins, which facilitate its distribution within tissues.

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of N'-(2-Cyanophenyl)-N,N-dimethylformamidine:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| A375 | 10 | Induced apoptosis through caspase activation | |

| HeLa | 15 | Significant inhibition of cell proliferation | |

| Various | Varies | Dose-dependent effects on cancer cells |

These findings illustrate the compound's potential as a therapeutic agent in oncology.

6. Conclusion

N'-(2-Cyanophenyl)-N,N-dimethylformamidine is a promising compound in cancer research due to its ability to inhibit key enzymes involved in DNA replication and induce apoptosis in cancer cells. Its biochemical properties, mechanisms of action, and varying effects based on dosage make it a valuable subject for further investigation in medicinal chemistry.

属性

IUPAC Name |

N'-(2-cyanophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVOLCHPUOIJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249277 | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36185-83-8 | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36185-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036185838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-cyanophenyl)-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N'-(2-Cyanophenyl)-N,N-dimethylformamidine in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives?

A1: N'-(2-Cyanophenyl)-N,N-dimethylformamidine serves as a crucial intermediate in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives. [] The research demonstrates its reaction with α-aminophosphonates under microwave irradiation, leading to the formation of the target compounds. This synthetic route highlights the compound's utility in constructing the quinazoline scaffold, which holds significance in medicinal chemistry for its diverse biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。